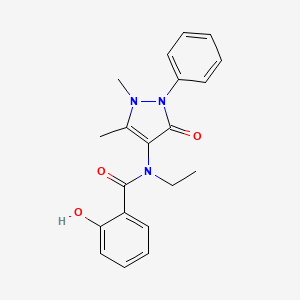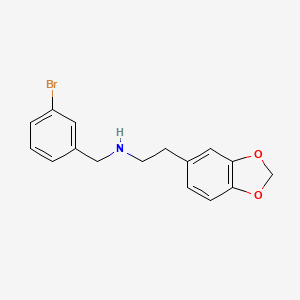![molecular formula C22H26N2O3 B4832638 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4832638.png)
2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
説明
2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention as a potential therapeutic agent for the treatment of various types of cancer.
作用機序
2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide blocks the activation of downstream signaling pathways that promote the survival and proliferation of cancer cells. 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide have been extensively studied in both in vitro and in vivo models. 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activation of various signaling pathways that are critical for cancer cell survival and proliferation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.
実験室実験の利点と制限
One of the key advantages of 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have good pharmacokinetic properties, including favorable absorption, distribution, metabolism, and excretion. However, there are also some limitations to using 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments. For example, the synthesis of 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is complex and time-consuming, which may limit its availability for research purposes. In addition, 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide may not be effective in all types of cancer, and its efficacy may vary depending on the specific genetic mutations present in the cancer cells.
将来の方向性
Despite the promising results obtained thus far, there are still many unanswered questions regarding the use of 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide as a cancer therapeutic. Future research should focus on further elucidating the mechanism of action of 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, as well as identifying biomarkers that can predict which patients are most likely to benefit from treatment with 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. In addition, research should be conducted to evaluate the safety and efficacy of 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, efforts should be made to optimize the synthesis method for 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, with the goal of improving its yield and purity for use in lab experiments and clinical trials.
Conclusion
In conclusion, 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a promising small molecule inhibitor that has shown significant potential as a therapeutic agent for the treatment of various types of cancer. Its selective inhibition of BTK and favorable safety profile make it an attractive candidate for further research and development. With continued research, 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide may one day become a valuable addition to the arsenal of cancer treatments available to patients.
科学的研究の応用
2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer, and the results have been promising. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. Several clinical trials are currently underway to evaluate the safety and efficacy of 2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in humans.
特性
IUPAC Name |
2-[3-(4-methylphenyl)propanoylamino]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-8-10-17(11-9-16)12-13-21(25)24-20-7-3-2-6-19(20)22(26)23-15-18-5-4-14-27-18/h2-3,6-11,18H,4-5,12-15H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXACKBOSJNFYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride](/img/structure/B4832558.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4832568.png)
![N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4832575.png)
![N-(3-chloro-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phenyl)acetamide](/img/structure/B4832588.png)


![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4832606.png)
![isopropyl 2-[({[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4832607.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4832622.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4832630.png)
![2-(3-methylphenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4832649.png)

![ethyl 5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4832656.png)